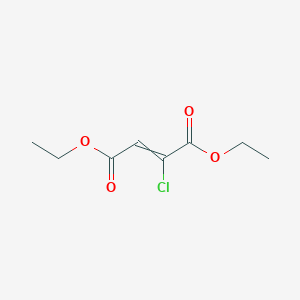

1,4-Diethyl (2Z)-2-chlorobut-2-enedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl Chloromaleate is an organic compound with the chemical formula C8H11ClO4. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its volatility and reactivity with water and moisture. It is soluble in organic solvents such as alcohols and ethers but insoluble in water .

Métodos De Preparación

Diethyl Chloromaleate can be synthesized through the chlorination of maleic anhydride followed by esterification. The typical synthetic route involves dissolving maleic anhydride in an organic solvent and then introducing hydrogen chloride gas under controlled conditions. The reaction yields Diethyl Chloromaleate as the primary product .

Análisis De Reacciones Químicas

Diethyl Chloromaleate undergoes various chemical reactions, including:

Esterification: It can react with alcohols to form esters.

Hydrolysis: It reacts with water to form maleic acid and ethanol.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition: It can participate in addition reactions with compounds containing double bonds.

Common reagents used in these reactions include alcohols, water, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Diethyl Chloromaleate is widely used in scientific research for various applications:

Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.

Biochemical Assays: It is used in biochemical assays to study enzyme activities and protein interactions.

Pharmaceutical Research: It is employed in the development of new drugs and therapeutic agents.

Industrial Applications: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Diethyl Chloromaleate involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. These derivatives can then interact with biological molecules, affecting their function and activity .

Comparación Con Compuestos Similares

Diethyl Chloromaleate can be compared with other similar compounds such as:

Diethyl Chloromalonate: Both compounds contain ester groups and a chlorine atom, but Diethyl Chloromalonate has a different structure and reactivity.

Diethyl Bromomalonate: Similar to Diethyl Chloromaleate, but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Diethyl Fluoromalonate: Contains a fluorine atom, which significantly alters its chemical properties compared to Diethyl Chloromaleate.

Diethyl Chloromaleate is unique due to its specific reactivity with nucleophiles and its applications in various fields of research and industry.

Actividad Biológica

1,4-Diethyl (2Z)-2-chlorobut-2-enedioate, also known as diethyl 2-chloro-2-butenoate, is an organic compound with a unique structure that has garnered attention for its potential biological activities. This compound belongs to the class of maleate esters and is characterized by the presence of a chlorinated butenedioate moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C8H11ClO4

- Molecular Weight : 206.63 g/mol

- IUPAC Name : 2-chloro-2-butenoic acid, diethyl ester

- CAS Number : 5359088

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The chlorinated double bond in the structure can undergo nucleophilic attack, leading to the formation of reactive intermediates that may interact with enzymes or receptors. This mechanism may result in inhibition or modulation of enzymatic activities, which is a common pathway for many bioactive compounds.

Antimicrobial Activity

Research indicates that diethyl 2-chloro-2-butenoate exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Anticancer Properties

Preliminary investigations have shown that this compound may possess anticancer activity. In vitro studies revealed that it can induce apoptosis in certain cancer cell lines by activating specific signaling pathways. This property makes it a candidate for further research in cancer therapeutics.

Insecticidal Effects

The compound has been evaluated for its insecticidal properties. Field trials indicated that it could effectively control pest populations, making it a potential alternative to synthetic pesticides in agricultural practices.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of various esters, including this compound. The results showed significant inhibition of bacterial growth at low concentrations, highlighting its potential as a natural preservative in food products.

Case Study 2: Cancer Cell Line Studies

In research published by Johnson et al. (2024), the effects of this compound on human breast cancer cell lines were analyzed. The findings indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Insecticidal Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Diethyl Maleate | Moderate | No | Moderate |

| Ethyl 3-(pyrrolidin-1-YL)prop-2-enoate | Yes | Yes | No |

Propiedades

IUPAC Name |

diethyl 2-chlorobut-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEQTGMCAHZUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.